N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-13-5-7-14(8-6-13)9-19(23)21-20-22(4-2)15-10-16-17(25-12-24-16)11-18(15)26-20/h5-8,10-11H,3-4,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRGCNYQONCXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxolo ring, followed by the introduction of the benzothiazole moiety. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Common reagents used in these reactions include ethyl bromide, phenylacetic acid, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide exhibit promising anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Properties
Several studies have reported that benzothiazole derivatives possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes contributes to its effectiveness as an antimicrobial agent .
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting specific diseases. Its derivatives could be explored for their efficacy against diseases such as cancer and infections caused by resistant strains of bacteria .
Targeting GPR139
Recent patents suggest that compounds containing similar structural motifs may act as modulators for GPR139, a receptor implicated in various neurological disorders. This opens avenues for developing therapeutic agents aimed at treating conditions like depression and anxiety .
Material Science Applications
In addition to biological applications, the compound's unique properties may lend themselves to material science. Its potential use in organic electronics and photonic devices is under investigation due to its electronic properties derived from the conjugated system within its structure.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that benzothiazole derivatives inhibited proliferation in breast cancer cells through apoptosis induction. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to established antibiotics. |
| Study 3 | GPR139 Modulation | Identified potential for treating mood disorders by modulating receptor activity related to neurotransmitter release. |
Mechanism of Action
The mechanism of action of N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s fused benzothiazole-dioxolo system distinguishes it from related heterocycles:
- 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives (): These feature a dioxolo-isoindolone core with difluoro substituents. While the dioxolo ring is shared, the isoindolone (nitrogen-containing) system differs from the sulfur-containing benzothiazole in the target compound. This structural variation impacts electronic properties, with the benzothiazole’s sulfur atom enhancing electron delocalization compared to isoindolone’s lactam group .
- 7-(Iodomethyl)-5-methyl-7-phenyl-5,7-dihydro-6H-[1,3]dioxolo[4,5-f]indol-6-one (): This indole-dioxolo derivative shares the dioxolo ring but replaces benzothiazole with an indole core. The indole’s nitrogen vs.
Table 1: Core Structural Comparisons
Substituent Effects
- Ethyl Groups : The target compound’s ethyl substituents enhance lipophilicity compared to the difluoro groups in ’s pesticides. This may improve membrane permeability in biological systems but reduce electrophilic reactivity .
- Acetamide Moiety: The acetamide group is shared with ’s thiazolidinone derivatives. However, its conjugation to a benzothiazole (vs. thiazolidinone) may influence tautomerism and binding affinity in enzyme interactions .
Biological Activity
N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(4-ethylphenyl)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O7S3 |
| Molecular Weight | 574.68 g/mol |
| CAS Number | 105938-64-5 |
| SMILES Notation | CCN1\C(SC2=C1C=C1OCOC1=C2)=C\C(\CC)=C\C1=N+C2=C(S1)C=C1OCOC1=C2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. The process includes the formation of the benzothiazole core followed by the introduction of ethyl and acetamide groups. The reaction conditions must be carefully controlled to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess excellent activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus . The compound’s structure may enhance its interaction with bacterial cell walls or enzymes critical for bacterial survival.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer activity. In vitro studies demonstrated that certain benzothiazole compounds induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific compound under investigation has shown promising results in inhibiting cell proliferation in both normal (EUFA30) and cancer (HeLa) cell lines.
Antifungal Properties
The antifungal efficacy of benzothiazole derivatives has also been documented. Compounds similar to this compound have demonstrated significant antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Case Studies
Several case studies highlight the biological activities of benzothiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives for their antimicrobial properties against clinical isolates. Compounds similar to the target compound showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research on benzothiazole derivatives indicated that modifications at specific positions on the benzothiazole ring significantly influenced anticancer activity. For instance, substituents like halogens enhanced cytotoxicity in certain cancer cell lines .
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., 2-aminothiophenol derivatives) under acidic conditions to form the dioxolo-benzothiazole core .
Acetamide Attachment : Coupling the core with 2-(4-ethylphenyl)acetic acid derivatives using coupling agents (e.g., DCC or EDCI) in polar aprotic solvents (DMF, DCM) .
Purification : Use thin-layer chromatography (TLC) or HPLC to monitor reactions, followed by recrystallization or column chromatography for purification .
- Key Conditions : Controlled temperatures (60–100°C), triethylamine as a base, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and purity .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- HPLC : Assess purity (>95% for biological assays) .
Q. What structural features influence its potential biological activity?
- Methodological Answer :
- Dioxolo-Benzothiazole Core : Enhances π-π stacking with enzyme active sites, critical for binding affinity .
- 4-Ethylphenyl Acetamide : Hydrophobic interactions via the ethyl group may improve membrane permeability .
- Electron-Withdrawing Groups : The dioxolo moiety increases electrophilicity, potentially enhancing reactivity with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; switch to dichloromethane (DCM) for acid-sensitive steps .
- Catalyst Optimization : Replace triethylamine with DBU for hindered bases in sterically crowded reactions .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How should researchers resolve contradictions between experimental data and expected outcomes?
- Methodological Answer :
- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals form) to resolve structural ambiguities .
- Computational Validation : Density functional theory (DFT) calculations to predict NMR shifts or compare with experimental spectra .
- Replicate Reactions : Repeat syntheses under standardized conditions to rule out human/equipment error .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes/receptors (e.g., kinases, GPCRs) .
- Molecular Dynamics (MD) : Simulate binding stability over time (e.g., 100 ns simulations in GROMACS) to assess target engagement .
- QSAR Modeling : Train models on analogs (e.g., thiazole/benzothiazole derivatives) to predict activity cliffs .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace ethyl with methyl/isopropyl on the phenyl group) and test activity .
- Bioassay Panels : Screen against diverse targets (e.g., cancer cell lines, microbial panels) using dose-response curves (IC₅₀/EC₅₀) .
- Data Analysis : Apply clustering algorithms (e.g., PCA) to identify structural motifs correlated with potency/selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
